2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine
Description
2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-bromophenyl group at position 2 and a chlorine atom at position 8. The bromophenyl and chloro substituents enhance its lipophilicity and electronic complexity, making it a candidate for further functionalization or biological evaluation .
Properties
Molecular Formula |
C13H8BrClN2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(2-bromophenyl)-8-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H |
InChI Key |
WIYLCIBTKQNMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is commonly synthesized via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloaldehydes. For example, a method for synthesizing substituted imidazo[1,2-a]pyridines involves reacting 2-amino-5-bromopyridine with monochloroacetaldehyde in the presence of an alkali base such as sodium bicarbonate or triethylamine, in solvents like ethanol or water, at moderate temperatures (25–55 °C) for several hours (2–24 h). This approach yields 6-bromoimidazo[1,2-a]pyridine derivatives with high purity and good yields (~72%) after standard workup and recrystallization steps (ethyl acetate/hexane).
Representative Preparation Method
Based on the synthesis of related compounds and available data, a plausible preparation method for This compound is outlined below:
This synthetic route benefits from mild reaction conditions, relatively high yields, and straightforward purification.
Purification and Characterization
Purification : Column chromatography using silica gel (100–200 mesh) with hexane/ethyl acetate as eluents is standard. Recrystallization from ethyl acetate/hexane mixtures enhances purity.
Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), melting point determination, and elemental analysis. Typical ^1H NMR signals correspond to aromatic protons and heterocyclic protons, consistent with the substitution pattern.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 8-chloro-2-aminopyridine, 2-bromo-substituted phenyl α-haloketone/aldehyde |
| Solvents | Ethanol, water, ethylene glycol (for some reactions) |
| Bases | Sodium bicarbonate, triethylamine, sodium carbonate |
| Temperature range | 25–100 °C (depending on step) |
| Reaction time | 2–24 hours |
| Purification method | Silica gel column chromatography, recrystallization |
| Typical yields | 70–75% |
| Analytical techniques | NMR, MS, melting point |
Additional Notes on Halogenation and Cross-Coupling
The synthesis of 2-bromo-substituted pyrimidines and related heterocycles via halogen exchange from 2-chloro precursors using hydrogen bromide in acidic media is documented with high yields and clean reaction profiles, which may be adapted for the imidazo[1,2-a]pyridine system.
Iodine-catalyzed synthesis in aqueous micellar media has been reported for 2-arylimidazo[1,2-a]pyridines, offering environmentally friendly conditions and efficient conversion, potentially applicable to bromophenyl derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Electrophilic Reagents: Bromine, chlorine, iodine.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Core : Imidazo[1,2-a]pyridine (C₇H₆N₂).
- Substituents :
- 2-Bromophenyl (C₆H₄Br) at position 2.
- Chlorine at position 8.
- Molecular Formula : C₁₃H₈BrClN₂.
- Molecular Weight : ~311.58 g/mol.
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence electronic properties and reactivity:
Physicochemical Properties
Halogen substituents critically modulate solubility, lipophilicity, and molecular weight:
Notes:
- The target compound’s higher molecular weight and bromophenyl group reduce aqueous solubility compared to simpler analogs like 8-chloroimidazo[1,2-a]pyridine.
- Fluorinated derivatives (e.g., ) exhibit improved membrane permeability due to fluorine’s hydrophobic character.
Biological Activity
The compound 2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential uses in medicinal chemistry.
Structural Characteristics
The structure of this compound features a bromophenyl group and a chloro substituent at specific positions on the imidazo[1,2-a]pyridine core. These halogen substitutions can significantly influence the compound's reactivity and biological profile by modulating electronic properties and steric effects crucial for interactions with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine | Methyl group at position 8 | Potentially enhances lipophilicity |
| 3-(Trifluoromethyl)imidazo[1,2-a]pyridine | Trifluoromethyl substituent | Increased metabolic stability |
| 4-(Bromophenyl)imidazo[1,2-a]pyridine | Bromine at position 4 | Different reactivity profile due to substitution |
| 6-Chloroimidazo[1,2-a]pyridine | Chlorine at position 6 | May exhibit different biological activities |
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. Compounds in this class have been shown to inhibit various kinases involved in cancer progression. For instance, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) is a notable mechanism through which these compounds exert their anticancer effects. This inhibition can be particularly beneficial in treating diseases associated with abnormal angiogenesis, such as various cancers and diabetic complications .
Enzyme Inhibition
The compound also exhibits promising activity as an enzyme inhibitor. A study highlighted that certain imidazo[1,2-a]pyridine derivatives show effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases . The inhibition of these enzymes can potentially lead to therapeutic applications in conditions like Alzheimer's disease.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties as well. They can modulate inflammatory pathways and reduce cytokine production, which may be relevant for treating chronic inflammatory diseases .
Case Study 1: VEGF-R2 Inhibition
A study focusing on the inhibition of VEGF-R2 by imidazo[1,2-a]pyridine derivatives found that specific substitutions on the core structure enhanced binding affinity and selectivity towards the receptor. The study concluded that these compounds could serve as effective agents in cancer therapy by blocking angiogenesis .
Case Study 2: Cholinesterase Inhibition
In another investigation assessing the cholinesterase inhibitory activity of various imidazo[1,2-a]pyridine derivatives, it was found that compounds with specific phenyl side chains exhibited superior inhibitory effects compared to others. For instance, a derivative with a 3,4-dichlorophenyl side chain showed an IC50 value of 65 µM against BChE . This suggests that structural modifications can significantly impact biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves multi-step halogenation and coupling reactions. Key steps include:
- Halogenation : Bromine or chlorine substituents are introduced using halogenating agents (e.g., N-bromosuccinimide) under controlled temperatures (80–100°C) in polar aprotic solvents like DMF .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with arylboronic acids or Pd-catalyzed C–H activation can introduce the 2-bromophenyl group. Radical initiators like iodine enhance regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol improves purity (>95%) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.2–8.5 ppm, while the imidazo[1,2-a]pyridine core shows distinct splitting patterns due to coupling with bromine and chlorine substituents .
- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 334.97 [M+H]⁺) with <2 ppm error .
- FT-IR : Stretching vibrations for C–Br (550–600 cm⁻¹) and C–Cl (750–800 cm⁻¹) validate halogen presence .
Q. How does the halogen substituent (Br/Cl) influence reactivity in downstream reactions?
- Methodological Answer :
- Bromine : Facilitates cross-coupling (e.g., Suzuki, Sonogashira) due to its moderate leaving-group ability. Reactivity is solvent-dependent; DMSO enhances electrophilic substitution .
- Chlorine : Stabilizes the π-system, reducing electrophilicity. Chlorine-directed C–H activation requires strong bases like Cs₂CO₃ for regioselective functionalization .
Advanced Research Questions
Q. What mechanistic insights explain the cobalt-catalyzed selenylation of this compound?
- Methodological Answer :
- Mechanism : Co(II) catalysts (e.g., CoC₂O₄) mediate a tandem C–Br bond cleavage and C–H selenylation. The reaction proceeds via:
Oxidative addition of KSeCN to Co, forming a selenocyanate intermediate.
Intramolecular cyclization to generate a six-membered transition state, yielding benzo[b]selenophene-fused derivatives (75–85% yields) .
- Key Parameters : Temperature (130°C in MeCN), ligand-free conditions, and 1,10-phenanthroline as a co-catalyst optimize turnover .
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer :
- Structural-Activity Analysis : Compare bioactivity across derivatives with varying substituents. For example:
- Anticholinesterase Activity : 2-(4-Bromophenyl) analogs show IC₅₀ = 1.2 µM, while 8-chloro substitution reduces potency (IC₅₀ = 5.8 µM) due to steric hindrance .
- Assay Validation : Use standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) with controls for pH and solvent effects .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
